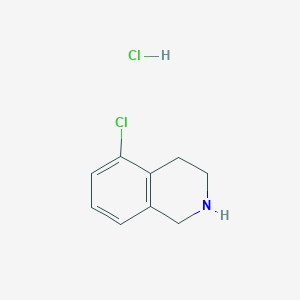

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVFLDYXWYXNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662876 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-05-8 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its rigid framework and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. The introduction of a chlorine atom at the 5-position of the THIQ ring system can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, making 5-Chloro-1,2,3,4-tetrahydroisoquinoline a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of its hydrochloride salt.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 799274-05-8 | [2] |

| Molecular Formula | C₉H₁₁Cl₂N | [2] |

| Molecular Weight | 204.09 g/mol | [2] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Melting Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

Spectral Data:

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride are not explicitly provided in the searched literature. However, characteristic spectral features can be predicted based on the structure and data from related compounds.

-

¹H NMR: Protons on the saturated heterocyclic ring (C1, C3, and C4) would appear as multiplets in the aliphatic region. The protons on the aromatic ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the chloro substituent.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, with the chlorinated aromatic carbon appearing at a characteristic downfield shift.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the secondary amine (as the free base) or N⁺-H stretches for the hydrochloride salt, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 167.05) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry, with two primary named reactions being the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[2][3][4][5][6] The reaction is highly versatile and can be used to introduce a substituent at the C1 position.

Caption: Pictet-Spengler synthesis of the target molecule.

For the synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, the starting material would be 2-(3-chlorophenyl)ethanamine, which would be reacted with formaldehyde in the presence of a strong acid like hydrochloric acid. The chloro substituent on the aromatic ring is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions compared to syntheses with electron-donating groups.[4]

The Bischler-Napieralski Reaction

This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate.[1][7] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Caption: Bischler-Napieralski synthesis pathway.

To synthesize the target compound via this route, one would start with N-[2-(3-chlorophenyl)ethyl]formamide. The subsequent reduction of the dihydroisoquinoline intermediate can be achieved using various reducing agents, such as sodium borohydride.

Chemical Reactivity

The chemical reactivity of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is characterized by the functionalities present in the molecule: the secondary amine and the chlorinated aromatic ring.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce substituents at the N2 position. These modifications are crucial for modulating the pharmacological properties of the molecule.

-

Aromatic Ring Substitution: The chlorine atom can be displaced or the aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to further functionalize the aromatic ring.

-

C1-Functionalization: The C1 position is benzylic and can be a site for functionalization, particularly after N-activation.

Potential Applications in Drug Development

The tetrahydroisoquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of a chlorine atom at the 5-position can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of metabolism, and increase cell membrane permeability.

Derivatives of tetrahydroisoquinoline have shown a wide range of biological activities, including:

-

Anticancer Activity: Some chloro-substituted tetrahydroisoquinoline derivatives have exhibited significant KRas inhibition in colon cancer cell lines.

-

Antiviral Activity: The THIQ scaffold has been explored for the development of anti-HIV agents.[8]

-

Neurological Disorders: The tetrahydroisoquinoline core is present in compounds targeting various receptors in the central nervous system.

The specific biological activities of this compound itself are not extensively documented in the available literature, highlighting an area for future research.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for related compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties are influenced by the presence of the chloro substituent on the tetrahydroisoquinoline core. While established methods like the Pictet-Spengler and Bischler-Napieralski reactions provide viable synthetic routes to the core structure, further research is needed to fully characterize this specific compound and explore its pharmacological potential. This guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their drug discovery and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. fishersci.com [fishersci.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Pictet-Spengler_reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 799274-05-8), a halogenated derivative of the versatile tetrahydroisoquinoline scaffold.[1] This document delves into the chemical identity, structural elucidation, synthesis methodologies, potential therapeutic applications, and safety considerations of this compound. The content is tailored for professionals in chemical research and drug development, offering a blend of established principles and synthesized insights to facilitate further investigation and application of this molecule.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the electronic properties and lipophilicity of the parent tetrahydroisoquinoline molecule, which can, in turn, modulate its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 799274-05-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.10 g/mol | [1] |

| Canonical SMILES | C1NCC2=C(C=CC=C2)Cl.[H]Cl | [2] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Structural Elucidation

The structure of this compound consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C5 position of the benzene ring. The hydrochloride salt form enhances its stability and aqueous solubility.

Caption: Proposed Pictet-Spengler synthesis workflow.

Experimental Protocol (Hypothetical):

-

Iminium Ion Formation: To a solution of 2-(2-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add formaldehyde (1.1 equivalents) as an aqueous solution or paraformaldehyde.

-

Cyclization: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.

Proposed Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative pathway, involving the cyclization of a β-arylethylamide using a dehydrating agent. [3]This method typically yields a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.

Reaction Scheme:

Caption: Potential therapeutic targets for 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds suggests the following precautions.

General Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical entity with significant potential for further research and development, particularly in the field of medicinal chemistry. Its synthesis can be achieved through well-established synthetic routes, and its structure offers opportunities for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community.

References

-

This compound - CAS:799274-05-8. Available at: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

Sources

The Emerging Therapeutic Potential of Chlorinated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of chlorine substituents onto this versatile framework has been shown to significantly modulate biological activity, opening new avenues for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential biological activities of chlorinated THIQs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the Chlorinated Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds widely distributed in nature and recognized for their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects.[1][3][4] The synthetic accessibility of the THIQ core, primarily through established methods like the Pictet-Spengler and Bischler-Napieralski reactions, makes it an attractive starting point for the generation of compound libraries in drug discovery programs.

Chlorination, the strategic incorporation of chlorine atoms, is a common tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of chlorine can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. In the context of THIQs, chlorination has emerged as a key modification for potentiating specific biological activities.

Anticancer Activity: Targeting Oncogenic Signaling

The quest for novel anticancer agents remains a paramount challenge in modern medicine.[5] Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes like cell cycle progression and apoptosis.[5] Notably, the addition of chlorine to the THIQ scaffold has been shown to yield compounds with potent and specific anticancer effects.

Mechanism of Action: Inhibition of KRas Signaling

A pivotal breakthrough in understanding the anticancer effects of chlorinated THIQs is the discovery of their ability to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRas) signaling pathway. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including colorectal, lung, and pancreatic cancers.[6][7] Mutated KRas proteins are constitutively active, leading to uncontrolled cell proliferation and survival.

Specifically, tetrahydroisoquinolines bearing a chloro group at the 4-position of a phenyl ring substituent have exhibited significant KRas inhibitory activity against various colon cancer cell lines.[6][7] This suggests that the electronegative nature of the chlorine atom may enhance the binding affinity of the THIQ derivative to the KRas protein, thereby disrupting its downstream signaling cascade.[6][7]

Signaling Pathway Diagram: KRas Signaling Cascade

Caption: Simplified KRas signaling pathway and the inhibitory action of chlorinated tetrahydroisoquinolines.

Quantitative Data: Anticancer Activity of Chlorinated THIQs

The following table summarizes the in vitro anticancer activity of representative chlorinated tetrahydroisoquinoline derivatives.

| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | THIQ with a 4-chlorophenyl group | HCT116 (Colon) | 0.9 - 10.7 | [1][6] |

| 8c | 2',5'-dichlorobenzyl THIQ derivative | DU-145 (Prostate) | 0.09 | [8] |

| 8c | 2',5'-dichlorobenzyl THIQ derivative | OVCAR-3 (Ovarian) | 0.026 | [8] |

Experimental Protocols

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[9]

Workflow Diagram: Pictet-Spengler Synthesis

Caption: General workflow for the Pictet-Spengler synthesis of chlorinated tetrahydroisoquinolines.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the desired β-phenylethylamine derivative and the corresponding chlorinated aromatic aldehyde in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃), to the reaction mixture.[10]

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated tetrahydroisoquinoline.

This assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP on the KRas protein.[3][11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant KRas protein.

-

Prepare a stock solution of BODIPY-GDP.

-

Prepare a stock solution of GTP.

-

Prepare a stock solution of the chlorinated THIQ test compound in DMSO.

-

Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

-

KRas-BODIPY-GDP Loading: Incubate KRas protein with an excess of BODIPY-GDP to ensure complete loading. Remove unbound BODIPY-GDP using a desalting column.

-

Assay Plate Setup:

-

In a 384-well plate, add the assay buffer.

-

Add the chlorinated THIQ test compound at various concentrations.

-

Add the KRas-BODIPY-GDP complex.

-

Include control wells with DMSO (vehicle control) and a known KRas inhibitor (positive control).

-

-

Initiation of Exchange Reaction: Initiate the nucleotide exchange by adding a solution of GTP to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for BODIPY). The displacement of BODIPY-GDP by GTP results in a decrease in fluorescence.

-

Data Analysis: Calculate the rate of nucleotide exchange for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12][13]

The MTT assay is a colorimetric assay used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[5][6][10][14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the chlorinated THIQ compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][14]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12][13]

Neuroprotective Potential: A Glimmer of Hope in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to global health.[15][16] Tetrahydroisoquinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including the modulation of neurotransmitter receptors.[14]

Mechanism of Action: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[2][17] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[2] Certain tetrahydroisoquinoline derivatives have been identified as NMDA receptor antagonists, suggesting a potential neuroprotective mechanism.[18][19] While the direct impact of chlorination on NMDA receptor antagonism by THIQs is an area of ongoing research, the structural modifications afforded by chlorine could enhance binding affinity and selectivity for specific NMDA receptor subunits.

Signaling Pathway Diagram: NMDA Receptor-Mediated Excitotoxicity

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity and the potential antagonistic role of chlorinated tetrahydroisoquinolines.

Experimental Protocols

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[15][18][20][21][22]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps.

-

Reagent Preparation:

-

Prepare a stock solution of the radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor antagonist).

-

Prepare a stock solution of the chlorinated THIQ test compound in a suitable solvent.

-

Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Plate Setup:

-

In a 96-well plate, add the membrane preparation.

-

Add increasing concentrations of the chlorinated THIQ test compound.

-

Add a fixed concentration of the radioligand.

-

For determining non-specific binding, include wells with a high concentration of a known non-labeled NMDA receptor ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[23][24] Tetrahydroisoquinoline derivatives have been investigated for their antimicrobial potential, and the introduction of chlorine can enhance this activity.[24][25]

Potential Mechanisms of Action

The precise mechanisms by which chlorinated THIQs exert their antimicrobial effects are still under investigation. However, potential targets include:

-

Cell Wall Synthesis: Some isoquinoline derivatives have been shown to interfere with bacterial cell wall biosynthesis.[24]

-

DNA Gyrase Inhibition: The THIQ scaffold has been explored for its ability to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.

-

Membrane Disruption: The lipophilic nature of chlorinated compounds may facilitate their interaction with and disruption of microbial cell membranes.

Quantitative Data: Antimicrobial Activity of Chlorinated THIQs

The following table presents the minimum inhibitory concentration (MIC) values for a representative chlorinated isoquinoline derivative.

| Compound ID | Structure/Description | Microorganism | MIC (µg/mL) | Reference |

| HSN584 | Fluoro-substituted isoquinoline (structurally related) | Staphylococcus aureus | 4-16 | [24] |

Note: Data for a fluoro-substituted analog is presented as a close structural relative, highlighting the potential of halogenation. More specific data on chlorinated THIQs is an active area of research.

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the chlorinated THIQ compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Chlorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as KRas inhibitors highlights their potential in the development of novel anticancer therapies. Furthermore, their emerging roles as neuroprotective and antimicrobial agents warrant continued investigation.

Future research in this area should focus on several key aspects:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of chlorinated THIQ analogues should be synthesized and evaluated to establish more comprehensive SARs for each biological activity. This will guide the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the neuroprotective and antimicrobial effects of these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of chlorinated THIQs suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Screening against other biological targets could uncover new applications.

References

- G. M. and M. S. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Source URL not available]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

-

Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

BPS Bioscience. (n.d.). KRAS(G12D) Nucleotide Exchange Assay Kit. BPS Bioscience. Retrieved from [Link]

-

G. M. and M. S. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Retrieved from [Link]

- Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-446.

-

BPS Bioscience. (n.d.). KRAS Isoform B Nucleotide Exchange Assay Kit. BPS Bioscience. Retrieved from [Link]

- Assay Development and Screening Technologies. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Source URL not available]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

Aurora Biolabs. (n.d.). Kras WT Nucleotide Exchange Assay Kit. Aurora Biolabs. Retrieved from [Link]

- Seleem, M. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5188.

-

ACS Bio & Med Chem Au. (2022). KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement. ACS Publications. Retrieved from [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 1), F165-72.

- Purohit, A., et al. (2018). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. Journal of Medicinal Chemistry, 61(21), 9546-9561.

- Kim, H. S., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.

- Kelly, T. R., et al. (2001). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 101(10), 3031-3044.

- Ohkubo, M., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(1), 59-70.

- Chen, Y. C., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50)

- Kanzaki, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1269-1274.

- ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Source URL not available]

- Chen, C. C., & Chen, J. J. (2011). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current medicinal chemistry, 18(9), 1367-1376.

- Klancnik, A., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 15(12), 8797-8817.

Sources

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. scite.ai [scite.ai]

- 23. aurorabiolabs.com [aurorabiolabs.com]

- 24. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vitro mechanism of action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Synthesizing data from foundational studies on substituted tetrahydroisoquinolines, this document elucidates the molecular target, kinetic profile, and the experimental methodologies required to characterize its bioactivity. We will delve into the causal relationships between the compound's structure and its inhibitory function, offering field-proven insights for researchers in pharmacology and drug development. All protocols are presented as self-validating systems, grounded in authoritative scientific literature.

Introduction: The Tetrahydroisoquinoline Scaffold in Pharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Within this class, halogenated derivatives have been a focus of investigation for their potential to modulate key enzymatic pathways. This compound belongs to a series of chloro-substituted THIQs designed as potential therapeutic agents through the inhibition of epinephrine biosynthesis.[3] Understanding the in vitro mechanism of action of this specific analog is crucial for predicting its pharmacological profile and guiding further drug development efforts.

This guide will systematically deconstruct the molecular interactions and functional consequences of this compound in a controlled, in vitro environment.

Primary Molecular Target and Mechanism of Action

The principal molecular target of this compound is Phenylethanolamine N-methyltransferase (PNMT) .[1][3]

PNMT: The Terminal Enzyme in Epinephrine Biosynthesis

PNMT catalyzes the final, rate-limiting step in the biosynthesis of the catecholamine hormone and neurotransmitter, epinephrine (adrenaline).[4] It achieves this by transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine (noradrenaline).[4]

Figure 1: The PNMT-catalyzed methylation of norepinephrine to epinephrine and its inhibition by 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Mechanism of Inhibition: A Competitive Profile

Based on extensive studies of the THIQ scaffold, 5-Chloro-1,2,3,4-tetrahydroisoquinoline acts as a competitive inhibitor of PNMT with respect to the substrate, norepinephrine.[1] The structural similarity between the tetrahydroisoquinoline core and the phenylethanolamine backbone of norepinephrine allows it to bind to the enzyme's active site, thereby preventing the productive binding of the natural substrate.

The secondary amine of the THIQ ring system is a key pharmacophoric feature that mimics the amine of norepinephrine, while the aromatic ring occupies the same binding pocket as the catechol moiety of the substrate.

Structure-Activity Relationship (SAR) and the Role of the 5-Chloro Substituent

The inhibitory potency of THIQ derivatives against PNMT is highly dependent on the substitution pattern on the aromatic ring. Foundational work by Bondinell et al. (1980) explored a series of 13 ring-chlorinated THIQs, providing crucial insights into the SAR of this class of inhibitors.[3]

While a specific inhibitory constant (Ki) for 5-Chloro-1,2,3,4-tetrahydroisoquinoline is not explicitly reported in this seminal paper, the study of related analogs allows for an expert inference of its activity profile. The study revealed that dichlorination at the 7 and 8 positions (SK&F 64139) resulted in the most potent inhibitor of the series.[3] However, the inclusion of 5,7,8-trichloro and 5,6,7,8-tetrachloro derivatives among the six most potent compounds indicates that substitution at the 5-position is well-tolerated and likely contributes to the overall inhibitory activity.[3]

The presence of a chloro group at the 5-position is thought to enhance binding through favorable hydrophobic interactions within a lipophilic region of the PNMT active site.[2] This is consistent with findings that the active site surrounding the bound THIQ is largely lipophilic, with a spatially compact hydrophilic pocket located near the 7-position.[1]

Table 1: Relative Potency of Chloro-Substituted Tetrahydroisoquinolines against Rabbit Adrenal PNMT

| Compound | Substitution Pattern | Relative Potency |

| SK&F 64139 | 7,8-Dichloro | +++++ |

| 6,7,8-Trichloro | ++++ | |

| 7-Chloro | +++ | |

| 5,6,7,8-Tetrachloro | +++ | |

| 5,7,8-Trichloro | ++ | |

| 5-Chloro-THIQ | 5-Chloro | Inferred to be active |

Data synthesized from Bondinell et al., 1980.[3] Relative potency is inferred from the rank-ordering of the most active compounds.

Experimental Protocols for In Vitro Characterization

To rigorously determine the inhibitory potential of this compound, a validated in vitro PNMT inhibition assay is essential. Below are detailed protocols for both a classic radiochemical assay and a modern chromatographic method.

Radiochemical PNMT Inhibition Assay

This method remains a gold standard for its sensitivity and direct measurement of enzymatic activity.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine to norepinephrine, resulting in the formation of [3H]-epinephrine. The amount of radiolabeled product is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.6, containing 1 mM EDTA.

-

Enzyme Solution: Purified rabbit adrenal PNMT diluted in assay buffer to a concentration that yields linear product formation for at least 30 minutes.

-

Substrate Solution: L-Norepinephrine bitartrate dissolved in assay buffer (e.g., 10 mM stock).

-

Cofactor Solution: [3H]-S-adenosyl-L-methionine (specific activity 1-15 Ci/mmol) diluted in assay buffer (e.g., 10 µM stock).

-

Inhibitor Stock: this compound dissolved in a suitable vehicle (e.g., DMSO or water) to create a high-concentration stock (e.g., 10 mM), from which serial dilutions are made.

-

Stopping Solution: 0.5 M borate buffer, pH 10.

-

-

Assay Procedure:

-

Set up reactions in 1.5 mL microcentrifuge tubes on ice.

-

To each tube, add:

-

50 µL of assay buffer (for total activity) or varying concentrations of the inhibitor solution.

-

10 µL of the PNMT enzyme solution.

-

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of:

-

20 µL of the norepinephrine solution.

-

20 µL of the [3H]-SAM solution.

-

-

Incubate for 20 minutes at 37°C.

-

Terminate the reaction by adding 100 µL of the stopping solution.

-

-

Product Extraction and Quantification:

-

Add 500 µL of a mixture of toluene and isoamyl alcohol (3:2, v/v).

-

Vortex vigorously for 30 seconds to extract the [3H]-epinephrine into the organic phase.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer 400 µL of the organic (upper) phase to a scintillation vial.

-

Add 4 mL of a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using a Dixon or Cheng-Prusoff plot.

-

Figure 2: Workflow for the radiochemical PNMT inhibition assay.

HPLC-Based PNMT Inhibition Assay

This non-radioactive method offers high specificity and the ability to simultaneously monitor substrate and product.

Principle: The assay measures the enzymatic formation of epinephrine from norepinephrine, which is then separated from the substrate and other reaction components by High-Performance Liquid Chromatography (HPLC) and quantified, typically by electrochemical or fluorescence detection.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Similar to the radiochemical assay, but using non-radiolabeled SAM.

-

-

Assay Procedure:

-

The enzymatic reaction is carried out as described in section 4.1.2.

-

Terminate the reaction by adding a strong acid, such as 0.4 M perchloric acid, which precipitates the enzyme.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile Phase: A suitable buffer system, such as a phosphate buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).

-

Injection: Inject a fixed volume of the supernatant from the terminated reaction.

-

Detection: Quantify the epinephrine peak based on its retention time and the detector response, using a standard curve generated with known concentrations of epinephrine.

-

-

Data Analysis:

-

Calculate the amount of epinephrine formed in each reaction.

-

Determine the percent inhibition and IC50/Ki values as described in section 4.1.4.

-

Conclusion and Future Directions

This compound is a competitive inhibitor of phenylethanolamine N-methyltransferase, the terminal enzyme in the epinephrine biosynthetic pathway. Its mechanism of action is inferred from robust structure-activity relationship studies of chloro-substituted tetrahydroisoquinolines. The 5-chloro substituent likely enhances inhibitory potency through favorable interactions within the lipophilic active site of PNMT.

For definitive characterization, the detailed in vitro protocols provided in this guide should be employed to determine a precise IC50 or Ki value. Such quantitative data is indispensable for the rational design of next-generation PNMT inhibitors and for elucidating the potential therapeutic applications of this compound class in conditions where the modulation of epinephrine levels is desirable.

References

-

Bondinell, W. E., Chapin, F. W., Girard, G. R., Kaiser, C., Krog, A. J., Pavloff, A. M., ... & Pendleton, R. G. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506–511. [Link]

-

Grunewald, G. L., & Vince, J. M. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 30(12), 2208–2216. [Link]

-

Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (2011). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 763–767. [Link]

-

Mahmoodi, N., Lu, J., Bart, A. G., Raushel, F. M., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 13878–13886. [Link]

-

Pendleton, R. G., Gessner, G., & Weiner, G. (1980). Studies with a PNMT inhibitor. Clinical pharmacology and therapeutics, 27(6), 837–843. [Link]

-

Saari, W. S., Halczenko, W., Lotti, V. J., & Taylor, D. A. (1988). Synthesis and biochemical evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(4), 852–856. [Link]

-

Wong, D. L. (2006). Phenylethanolamine N-methyltransferase (PNMT): the adrenaline-synthesizing enzyme. Advanstar Communications.[Link]

Sources

- 1. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold, a core structure present in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical review of this compound, consolidating current knowledge on its synthesis, chemical properties, and burgeoning role in drug discovery. Particular emphasis is placed on its emerging significance as a key intermediate in the development of novel therapeutics, notably as modulators of the kappa-opioid receptor. This document serves as an essential resource for researchers and drug development professionals engaged in the exploration of new chemical entities for complex therapeutic targets.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast array of natural alkaloids and synthetic molecules with diverse and potent biological activities.[1] THIQ-based compounds have demonstrated a wide pharmacological spectrum, including antitumor, antimicrobial, and neuroprotective properties.[1] The inherent structural rigidity and conformational constraints of the THIQ ring system, combined with its ability to present substituents in a well-defined three-dimensional space, make it an ideal template for the design of ligands that can selectively interact with specific biological targets. The introduction of a chlorine atom at the 5-position of the THIQ core, as in this compound, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N | [2] |

| Molecular Weight | 204.10 g/mol | [2] |

| CAS Number | 799274-05-8 | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents |

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline core is a well-established area of organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[3][4][5][6][7] These reactions provide versatile routes to a wide range of substituted THIQs.

The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[3][8][9] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[10]

Conceptual Workflow for Pictet-Spengler Synthesis

Caption: Pictet-Spengler reaction pathway for the synthesis of the target compound.

The Bischler-Napieralski Reaction: An Alternative Synthetic Route

The Bischler-Napieralski reaction provides another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinolines.[4][5][6][7] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[5][6]

Conceptual Workflow for Bischler-Napieralski Synthesis

Caption: Bischler-Napieralski reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Formation of the Schiff Base

-

To a solution of 2-(3-chlorophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of formaldehyde (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

-

To the reaction mixture from Step 1, slowly add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid, while maintaining the temperature below 25°C.

-

Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-1,2,3,4-tetrahydroisoquinoline free base.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Step 5: Purification and Characterization

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The therapeutic potential of tetrahydroisoquinoline derivatives is vast and well-documented.[1] While specific biological data for this compound is limited in publicly available literature, its role as a key intermediate in the synthesis of kappa-opioid receptor (KOR) antagonists highlights its significance in drug discovery.[11][12][13]

Kappa-Opioid Receptor Antagonism: A Promising Therapeutic Strategy

The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction.[11][12][13] Antagonists of the KOR have shown therapeutic promise in preclinical models of depression, anxiety, and substance use disorders.[12][13] The development of potent and selective KOR antagonists is an active area of research, and this compound serves as a crucial building block in the synthesis of such molecules. The chlorine substituent at the 5-position can influence the binding affinity and selectivity of the final compound for the KOR.

Potential for Broader Pharmacological Applications

Given the diverse biological activities of the tetrahydroisoquinoline scaffold, it is plausible that this compound and its derivatives may exhibit other pharmacological effects. The broader class of THIQs has been investigated for a range of activities, including:

-

Antimicrobial and Antifungal Activity: Certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties.[14]

-

Antiviral Activity: Novel tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection in vitro.[11]

-

HIV-1 Reverse Transcriptase Inhibition: Some tetrahydroisoquinoline derivatives have been identified as moderate inhibitors of HIV-1 reverse transcriptase.[15]

-

Beta-Adrenoceptor Modulation: Substituted tetrahydroisoquinoline derivatives have been evaluated as beta-adrenoceptor agents.[16]

Further pharmacological screening of this compound and its analogs is warranted to explore their full therapeutic potential.

Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the analysis of tetrahydroisoquinoline derivatives.[17][18] A typical HPLC method would involve a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[18] UV detection is commonly employed for quantification.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic fragment ions.[19][20]

Future Directions and Conclusion

This compound represents a valuable and underexplored building block in medicinal chemistry. Its established role as an intermediate in the synthesis of kappa-opioid receptor antagonists underscores its immediate utility in the development of novel treatments for neurological and psychiatric disorders. Future research should focus on:

-

Development and publication of a detailed and optimized synthesis protocol.

-

Comprehensive pharmacological profiling to elucidate its full spectrum of biological activities beyond its role as a synthetic intermediate.

-

Exploration of its potential as a lead compound for the development of new therapeutic agents targeting a range of diseases.

-

Generation and dissemination of detailed analytical data , including NMR and mass spectra, to facilitate its wider use in the research community.

References

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Heterocyclic Chemistry.

-

Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

- In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2021). International Journal of Molecular Sciences, 22(15), 8133.

-

Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (n.d.). Retrieved from [Link]

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12115.

- CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents. (n.d.).

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions, 6, 74-100.

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Bischler napieralski reaction | PPTX - Slideshare. (2016, November 29). Retrieved from [Link]

- Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC. (2025, October 16). Scientific Reports, 15(1), 1-13.

- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. (2008). Organic Letters, 10(16), 3485-3488.

- A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse - ChemRxiv. (2022).

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica, 53(1), 25-29.

-

Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2016). Molecules, 21(7), 719.

- Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse - Scholars Research Library. (2011). Der Pharmacia Lettre, 3(6), 317-332.

-

Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12115.

- (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (2006). Journal of the Chilean Chemical Society, 51(2), 857-861.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl] - PubMed Central. (2018). Journal of Medicinal Chemistry, 61(17), 7546-7559.

- Mass spectra of tetrahydroquinolines - Canadian Science Publishing. (1968). Canadian Journal of Chemistry, 46(9), 1499-1506.

- High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. (2002). Journal of Food and Drug Analysis, 10(1), 22-27.

- (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023). ChemistrySelect, 8(44), e202302929.

-

1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. (n.d.). Retrieved from [Link]

- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.).

-

5-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN - PubChem. (n.d.). Retrieved from [Link]

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (2011). Molecules, 16(10), 8514-8549.

- Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl] - PubMed. (2018). Journal of Medicinal Chemistry, 61(17), 7546-7559.

- (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - ResearchGate. (2014). Journal of Taibah University for Science, 8(4), 342-347.

-

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | C9H8Cl3N | CID 12595085 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 799274-05-8|this compound|BLD Pharm [bldpharm.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler napieralski reaction | PPTX [slideshare.net]

- 8. name-reaction.com [name-reaction.com]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. researchgate.net [researchgate.net]

- 19. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

This guide provides a comprehensive overview of the safety, handling, and material safety data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 799274-05-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information and field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction and Scientific Context

This compound is a substituted tetrahydroisoquinoline derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to the tetrahydroisoquinoline core, which is a structural motif found in numerous biologically active molecules. The addition of a chlorine atom at the 5-position can significantly alter the compound's physicochemical properties, metabolic stability, and biological activity, making it a valuable intermediate for chemical synthesis and lead optimization.

Given its potential biological activity, it is imperative to handle this compound with a thorough understanding of its potential hazards. This guide is predicated on a risk-assessment-based approach to laboratory safety, emphasizing the importance of understanding the "why" behind safety protocols.

Hazard Identification and Classification

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Based on these classifications, this compound should be treated as a hazardous substance with acute toxicity (oral and inhalation), and as a skin and eye irritant with the potential to cause respiratory tract irritation.

Physical and Chemical Properties

A complete, verified set of physical and chemical properties for this compound is not consistently available across public sources. The following table summarizes available data for the free base and the hydrochloride salt, noting the source for clarity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN · HCl | [2] |

| Molecular Weight | 204.10 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Safe Handling and Storage Protocols

The following protocols are based on a synthesis of best practices for handling chemicals with similar hazard profiles.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk assessment should always precede the selection of PPE. For this compound, the following are mandatory:

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. | Prevents skin contact that can cause irritation. |

| Skin and Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental skin contact. |

| Respiratory Protection | Not typically required when handling small quantities in a fume hood. For larger quantities or in the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which is harmful and can cause respiratory irritation. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Remove contaminated clothing promptly and wash it before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

-

Clean the spill area with a suitable solvent (e.g., soap and water) and absorb the cleaning solution with an inert material.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Workflows and Diagrams

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating risks before working with this compound.

Caption: A workflow for risk assessment before handling the compound.

Spill Response Logic

This diagram outlines the decision-making process in the event of a spill.

Caption: A decision tree for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[6] The available GHS classifications indicate that the primary toxicological concerns are acute toxicity upon ingestion and inhalation, as well as irritation to the skin, eyes, and respiratory system.[1] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

-

Dispose of this compound and its container in accordance with all local, state, and federal regulations.

-

Waste material should be handled by a licensed professional waste disposal service.

-

Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate care. By understanding its hazard profile, implementing robust engineering and administrative controls, and utilizing proper personal protective equipment, researchers can mitigate the risks associated with its use. Adherence to the protocols outlined in this guide will help ensure a safe laboratory environment for all personnel.

References

-